3-chloro-6-(trifluoromethyl)isoquinoline
Description
Properties
CAS No. |
1357945-78-8 |
|---|---|
Molecular Formula |
C10H5ClF3N |
Molecular Weight |
231.60 g/mol |
IUPAC Name |
3-chloro-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-9-4-7-3-8(10(12,13)14)2-1-6(7)5-15-9/h1-5H |
InChI Key |
QIWGNTCRYGZUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C(F)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(trifluoromethyl)isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This process typically involves the use of metal catalysts and specific reaction conditions to facilitate the formation of the isoquinoline ring .
Another approach involves the direct fluorination of the isoquinoline ring. This method requires the use of fluorinating agents and controlled reaction conditions to ensure the selective introduction of the trifluoromethyl group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (NAS) due to its electrophilic nature, particularly at the chlorinated position. For example:
-
Amination : Reaction with N,N-dimethylaminoalkylamines via NAS replaces the chlorine atom with amino groups, yielding amino-substituted derivatives .
-
Hydrolysis : Treatment with hydroxide ions under basic conditions can displace the chlorine atom, forming hydroxyisoquinoline intermediates .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Amination | N,N-dimethylaminoalkylamine | Neat reagent, rt | 3-aminosubstituted isoquinoline |
| Hydrolysis | NaOH | Aqueous, reflux | 3-hydroxyisoquinoline |
Coupling Reactions
3-Chloro-6-(trifluoromethyl)isoquinoline participates in cross-coupling reactions , facilitated by its halogen substituent. For example:
-
Ullmann coupling : Copper-catalyzed coupling with aryl halides under high-temperature conditions .
-
Photoinduced coupling : LED-mediated reactions with indole derivatives in the presence of Cs₂CO₃, enabling C–C bond formation .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Photoinduced coupling | Cs₂CO₃, MeCN/H₂O | 30°C, LED (427 nm) | 3-chloro-6-trifluoromethyl-1-indolylisoquinoline |
Reduction and Functionalization
Reduction of the isoquinoline core or substituents alters its electronic properties:
-
Hydrogenation : Catalytic hydrogenation (e.g., Pd/C under H₂) reduces the isoquinoline ring to a tetrahydroisoquinoline, which can further undergo functionalization .
-
Oxidation : Oxidative carbamoylation using DMF under palladium catalysis introduces carbamoyl groups, expanding its reactivity profile .
Comparison of Reaction Conditions
| Reaction | Key Conditions | Yield Range | References |
|---|---|---|---|
| Trifluoromethylation | CsF (3.0 equiv), EtOAc, 60°C | 60–90% | |
| Amination | Neat reagent, rt | >80% | |
| Photoinduced coupling | Cs₂CO₃, 30°C, LED irradiation | 50–91% |
Mechanistic Insights
The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects , stabilizing intermediates during substitution or coupling reactions . Chlorine’s inductive effect directs nucleophilic attacks to the 3-position, enabling selective functionalization .
Scientific Research Applications
Medicinal Chemistry Applications
The incorporation of trifluoromethyl groups into organic compounds has been shown to enhance biological activity, making compounds like 3-chloro-6-(trifluoromethyl)isoquinoline valuable in drug development.
Antimicrobial Activity
Research indicates that trifluoromethylated isoquinolines exhibit significant antimicrobial properties. A study demonstrated that derivatives of isoquinoline with trifluoromethyl substitutions had improved potency against various bacterial strains compared to their non-fluorinated counterparts. The enhanced lipophilicity and electron-withdrawing nature of the trifluoromethyl group are believed to contribute to this increased activity .
Anticancer Properties
Trifluoromethyl-containing compounds have been investigated for their potential anticancer effects. For instance, studies have shown that isoquinolines can inhibit cancer cell proliferation by interfering with specific signaling pathways. The introduction of the trifluoromethyl group may enhance the selectivity and efficacy of these compounds against cancer cells .
Agrochemical Applications
The unique properties of trifluoromethyl groups also make them attractive in agrochemical formulations.
Pesticide Development
Compounds similar to this compound are being explored as potential active ingredients in pesticides. The trifluoromethyl group is known to improve the stability and effectiveness of agrochemicals, leading to better pest control solutions. Various derivatives have been synthesized and tested for their efficacy against agricultural pests, showing promising results in field trials .
Herbicides
In addition to insecticides, trifluoromethylated isoquinolines are being assessed for herbicidal activities. Their ability to disrupt plant growth pathways makes them candidates for the development of new herbicides that could target specific weed species without affecting crops .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its applications.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions, including halogenation and trifluoromethylation processes. Various methods have been reported, including:
- Direct halogenation : Chlorination followed by trifluoromethylation.
- Metal-catalyzed reactions : Utilizing palladium or nickel catalysts to facilitate the introduction of the trifluoromethyl group under mild conditions .
Structure-Activity Relationship
The presence of both chlorine and trifluoromethyl groups significantly influences the biological activity of isoquinoline derivatives. Studies suggest that:
- The position of the trifluoromethyl group affects lipophilicity and membrane permeability.
- Chlorine substitution at specific positions can enhance binding affinity to biological targets, improving overall efficacy .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound.
Mechanism of Action
The mechanism of action of 3-chloro-6-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares 3-chloro-6-(trifluoromethyl)isoquinoline with structurally related compounds based on substituents, molecular properties, and applications:
Research Findings and Gaps
- Synthetic Routes: Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate () is synthesized via condensation reactions, suggesting analogous methods could apply to the target compound .
- Thermal Stability: The quinoxaline derivative’s high boiling point (340°C) underscores the -CF₃ group’s role in enhancing thermal resistance, a trait likely shared with the isoquinoline analog .
Biological Activity
3-Chloro-6-(trifluoromethyl)isoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1357945-78-8
- Molecular Formula : C10H6ClF3N
- Molecular Weight : 233.61 g/mol
- Appearance : Light brown solid
- Melting Point : 24-28 °C
- Boiling Point : 242 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and may influence the compound's binding affinity to biological targets.
Anticancer Activity
Research has indicated that compounds with isoquinoline structures, including this compound, exhibit promising anticancer properties. A study evaluating the cytotoxic effects of various isoquinoline derivatives found that the presence of halogen substituents like chlorine and trifluoromethyl significantly enhances antiproliferative activity against cancer cell lines (e.g., MDA-MB-231 breast cancer cells) .
Antimalarial Activity
Recent studies have shown that fluorinated and chlorinated isoquinolines can exhibit potent antimalarial activity. For instance, chlorinated arylvinylquinolines demonstrated superior efficacy against Plasmodium falciparum strains compared to their fluorinated counterparts, suggesting that similar modifications in this compound could enhance its antimalarial properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the introduction of halogens at specific positions on the isoquinoline scaffold can significantly alter biological activity. For example, the introduction of a trifluoromethyl group at the 6-position has been associated with improved activity against certain cancer cell lines compared to non-fluorinated analogs .
Case Studies
-
Antiproliferative Effects :
- A study assessed the antiproliferative effects of various isoquinoline derivatives against a panel of human tumor cell lines using the NCI-60 cell line screen. Compounds with chlorine and trifluoromethyl substitutions showed IC50 values significantly lower than those without these groups, indicating enhanced potency .
- Mechanistic Studies :
Comparative Analysis
| Compound | Anticancer Activity (IC50 μM) | Antimalarial Activity (EC50 nM) | Mechanism |
|---|---|---|---|
| This compound | 20 - 40 | Not yet evaluated | Topoisomerase I inhibition |
| Chlorostyrylquinolines | 37 (R1 = Cl) | 21 (R2 = H) | Topoisomerase I inhibition |
| Fluorinated analogs | Higher IC50 values | 38.6 (R2 = trimethoxy) | Less effective |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-chloro-6-(trifluoromethyl)isoquinoline?
- Methodology :
- Acyl chloride coupling : Dissolve intermediates (e.g., 3-amino-6-methylindenoisoquinoline) in tetrahydrofuran (THF) at 0°C, add acyl chloride dropwise, and stir with triethylamine. Purify via silica gel chromatography .
- Chlorination : Use sodium nitrite and cupric chloride in acidic conditions for diazotization and subsequent substitution reactions, as seen in analogous trifluorobenzoic acid syntheses .
- Key considerations : Temperature control (0°C) minimizes side reactions, and column chromatography ensures purity (>95%) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- X-ray crystallography : Resolve dihedral angles between functional groups (e.g., carboxyl and benzene rings) to confirm stereochemistry .
- NMR spectroscopy : Identify characteristic peaks for trifluoromethyl (δ ~110-120 ppm in NMR) and chloro substituents (δ ~7.5-8.5 ppm in NMR) .
- Mass spectrometry : Confirm molecular weight (e.g., exact mass 261.02 Da for CHClFN) .
Q. What solvent systems are optimal for purification of halogenated isoquinoline derivatives?
- Purification protocols :
- Chloroform/water extraction : Separate organic layers after reaction completion, followed by brine washes to remove ionic impurities .
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:4 to 1:2) for polar halogenated compounds .
- Crystallization : Slow evaporation of toluene solutions yields single crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence substitution reactivity in isoquinoline derivatives?
- Mechanistic insights :
- The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. Computational DFT studies predict activation barriers for nucleophilic attack at the chloro-substituted site .
- Experimental validation : Reactivity with amines (e.g., 3-imidazolylpropylamine) under reflux in CHCl proceeds via SNAr mechanisms, confirmed by LC-MS monitoring of intermediates .
Q. What strategies resolve contradictions in reported biological activities of trifluoromethyl isoquinolines?
- Data reconciliation framework :
- Dose-response assays : Compare IC values across studies using standardized enzyme inhibition protocols (e.g., tyrosyl-DNA-phosphodiesterase assays) .
- Structural analogs : Test this compound against analogs (e.g., 4-bromo-6-(trifluoromethyl)isoquinoline) to isolate substituent-specific effects .
- Meta-analysis : Cross-reference cytotoxicity data from peer-reviewed journals (e.g., Med. Chem. Commun.) to identify outliers due to assay variability .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with Top1-DNA complexes, focusing on hydrogen bonding with the chloro group and hydrophobic contacts with the trifluoromethyl moiety .
- MD trajectories : Simulate ligand-protein stability over 100 ns to assess conformational flexibility and binding energy (MM-PBSA calculations) .
- Validation : Correlate in silico ΔG values with experimental inhibition constants (K) from isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
